molecular formula C15H20N2O3S B346017 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 944782-15-4

1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B346017
CAS No.: 944782-15-4
M. Wt: 308.4g/mol
InChI Key: UXUDNRFIRJWTHD-UHFFFAOYSA-N
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Description

1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C15H20N2O3S and a molecular weight of 308.3959 g/mol . This compound is characterized by the presence of an ethoxy group, two methyl groups, and a sulfonyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves several steps. One common synthetic route includes the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-6-20-14-7-10(2)11(3)8-15(14)21(18,19)17-13(5)9-12(4)16-17/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUDNRFIRJWTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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